molecular formula C10H8ClNO2 B1418600 [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 1155531-69-3

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B1418600
CAS No.: 1155531-69-3
M. Wt: 209.63 g/mol
InChI Key: SYNHPTPDCOUPLT-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol ( 1155531-69-3) is a high-purity organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This chemical is supplied as a powder and should be stored at room temperature . As a functionalized 1,3-oxazole, this compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research . The 1,3-oxazole core is a privileged scaffold in pharmaceutical development. Specifically, structural analogs and derivatives of 1,3-oxazole compounds have demonstrated significant potential in biological evaluations, including use as antineoplastic agents for the treatment of cancer . Researchers can utilize this reagent for the synthesis of more complex molecules, leveraging the reactivity of the methanol group for further chemical modifications. Safety data for this compound is currently under review. Researchers should handle all chemicals with appropriate precautions and request the Safety Data Sheet (SDS) prior to use . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNHPTPDCOUPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the oxazole ring, followed by the addition of a reducing agent to convert the intermediate product into the final alcohol form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or acids, while reduction produces amines.

Scientific Research Applications

Biological Activities

Research indicates that [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol exhibits significant biological activities:

  • Antimicrobial Activity : Effective against various Gram-positive bacteria and fungi such as Staphylococcus aureus and Candida albicans.
  • Antiviral Properties : Demonstrated effectiveness in inhibiting viral replication in vitro.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it suitable for treating inflammatory diseases.
Activity TypePathogen/ConditionObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AntiviralVarious virusesInhibition of replication
Anti-inflammatoryIn vitro modelsModulation of cytokine release

Case Studies

Several studies have explored the applications of this compound in various fields:

  • Antimicrobial Research :
    • A study published in MDPI demonstrated that derivatives of oxazole, including this compound, showed promising results against resistant bacterial strains, indicating potential use as novel antibiotics .
  • Antiviral Applications :
    • Research conducted by American Elements highlighted the compound's efficacy against specific viral infections, suggesting its potential as a therapeutic agent in antiviral drug development .
  • Anti-inflammatory Studies :
    • Investigations into its anti-inflammatory properties revealed that this compound could inhibit key inflammatory mediators, offering insights into its use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Oxazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol 2-CH₂OH, 5-3-ClPh C₁₀H₈ClNO₂ 209.63 Potential enzyme inhibitor; limited solubility data
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanol 2-CH₂OH, 5-isopropyl C₇H₁₂N₂O 140.19 Lower molecular weight; increased lipophilicity
Morpholin-4-yl(5-phenyl-1,3-oxazol-2-yl)methanone (6b) 2-CO-morpholine, 5-Ph C₁₄H₁₄N₂O₂ 242.28 Enzyme inhibitor (e.g., carbonic anhydrase); higher melting point (93–96°C)
{3-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol 4-CH₂O-Ph, 5-CH₃, 2-Ph C₁₈H₁₇NO₃ 307.34 Bulky substituents; potential steric hindrance in binding
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol 5-CH₂OH, 4-CH₃, 2-2-MePh C₁₂H₁₃NO₂ 203.24 Positional isomerism; altered electronic effects

Key Comparative Insights

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to phenyl (6b) or isopropyl groups . This may improve stability in metabolic pathways or binding to hydrophobic enzyme pockets. Hydroxymethyl (-CH₂OH) vs.

Positional Isomerism: The target compound’s substituents at the 2- and 5-positions contrast with analogues like [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol, where substituents are at 2-, 4-, and 5-positions. Such variations alter electronic distribution and steric bulk, impacting solubility and target interactions .

Biological Activity: While the target compound lacks explicit bioactivity data, structurally related 5-(3-chlorophenyl)-1,3,4-oxadiazole derivatives (e.g., ) exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria . Morpholin-4-yl derivatives (6b–6f) demonstrate efficacy as carbonic anhydrase inhibitors, highlighting the importance of substituent choice in modulating enzyme affinity .

Physicochemical Properties: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogues like [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol . Melting Points: Morpholine-containing derivatives (e.g., 6b: 93–96°C) exhibit higher melting points than the target compound, possibly due to stronger intermolecular interactions .

Biological Activity

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorophenyl group attached to an oxazole ring. The synthesis of this compound typically involves methods such as cyclization reactions and substitution processes that allow for the introduction of the oxazole moiety.

Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties . Specifically, this compound has shown effectiveness against various Gram-positive bacteria and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanolCandida albicans16 µg/mL
[5-(Phenyl)-1,3-oxazol-2-yl]methanolBroad-spectrum25 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.21Induction of apoptosis
HepG210.50Modulation of caspase activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. In silico studies have suggested that it may bind to enzymes involved in inflammation and microbial resistance pathways. Such interactions could enhance its efficacy while minimizing toxicity .

Case Studies

Several studies have highlighted the potential of oxazole derivatives in drug development:

  • Antimicrobial Efficacy Study : A study evaluated a series of oxazole derivatives for their antimicrobial properties against a panel of pathogens. Among these, this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Study : In another investigation focusing on anticancer properties, the compound was tested against multiple cell lines. Results showed significant cytotoxicity at low concentrations (IC50 values ranging from 10 to 20 µM), indicating its promise as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol
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[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol

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